b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-;b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-
Description
Methyl (5S)-5-C-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-1-thio-β-L-xylopyranoside (C₂₁H₂₅ClO₅S) is a thioglycoside derivative featuring a β-L-xylopyranose core substituted at the 5-C position with a 4-chloro-3-(4-ethoxybenzyl)phenyl group and a methylthio moiety at the anomeric carbon . Its stereochemistry (5S configuration) is critical for molecular interactions, as seen in structurally related pharmaceuticals like dapagliflozin .
Properties
IUPAC Name |
2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methylsulfanyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO5S/c1-3-26-15-7-4-12(5-8-15)10-14-11-13(6-9-16(14)22)20-18(24)17(23)19(25)21(27-20)28-2/h4-9,11,17-21,23-25H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDRXGFQVGOQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)SC)O)O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of Sotagliflozin involves several synthetic routes. One method includes improving the structure of L-xylose derivatives, protecting hydroxyl groups with benzyl or PMB groups, and reacting these derivatives with the Grignard reagent of 4-halo-1-chloro-2-(4-ethoxybenzyl)benzene. This method optimizes reaction conditions to achieve a yield of over 85%, reducing the use of excessive reagents and improving route efficiency .
Another method involves a continuous process for preparing the crystalline form II of Sotagliflozin. This process includes reacting a compound in solution with sodium methoxide and methanol, followed by crystallization in a non-aqueous solvent medium such as toluene or xylene. The crystalline form II is then isolated .
Chemical Reactions Analysis
Sotagliflozin undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential in the synthesis and modification of Sotagliflozin.
The major products formed from these reactions include the crystalline forms of Sotagliflozin, which are essential for its pharmaceutical applications.
Scientific Research Applications
Sotagliflozin has a wide range of scientific research applications:
Chemistry: It is used in the study of dual inhibitors and their effects on sodium-glucose cotransporters.
Biology: Research focuses on its role in glucose metabolism and its impact on renal and intestinal glucose absorption.
Medicine: Sotagliflozin is used to manage type 1 and type 2 diabetes, reduce cardiovascular risks, and improve glycemic control. .
Industry: The pharmaceutical industry utilizes Sotagliflozin in the development of medications for diabetes and heart failure.
Mechanism of Action
Sotagliflozin exerts its effects by inhibiting sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2. Inhibiting sodium-glucose cotransporter 2 reduces renal reabsorption of glucose and sodium, leading to increased urinary glucose excretion and lower plasma glucose levels. Inhibiting sodium-glucose cotransporter 1 delays glucose absorption in the intestines, reducing postprandial glucose levels .
Comparison with Similar Compounds
Dapagliflozin (C₂₁H₂₅ClO₆)
Structural Similarities :
- Both compounds share the 4-chloro-3-(4-ethoxybenzyl)phenyl substituent, a pharmacophore critical for sodium-glucose co-transporter (SGLT) inhibition .
Key Differences : - Sugar Moiety: Dapagliflozin contains a D-glucitol core, whereas the target compound uses a β-L-xylopyranose backbone. The xylose moiety’s smaller size and inverted stereochemistry (β-L vs. β-D) may alter binding affinity or metabolic stability.
- Functional Groups: The target compound has a methylthio group (1-thio) instead of the hydroxyl group in dapagliflozin, which could enhance resistance to enzymatic hydrolysis .
4-Methylumbelliferyl β-D-Xylopyranoside (C₁₂H₁₄O₇)
Structural Similarities :
- Both are xylopyranosides, sharing the pentose sugar backbone. Key Differences:
- Aglycone Group : The target compound’s 4-chloro-3-(4-ethoxybenzyl)phenyl group contrasts with 4-methylumbelliferyl, a fluorescent tag used in enzymatic assays. This difference highlights divergent applications—biochemical probing vs. therapeutic targeting .
Functional Implications : The chloro-ethoxybenzyl substituent in the target compound likely enhances lipophilicity and target specificity compared to the hydrophilic umbelliferyl group .
4-Methoxyphenyl α-D-Mannopyranoside (C₁₃H₁₈O₇)
Structural Similarities :
- Both are glycosides with aromatic aglycones.
Key Differences : - Sugar Configuration: The target compound uses β-L-xylose, while this analog employs α-D-mannose. The mannose moiety’s axial C2 hydroxyl may influence solubility and receptor binding .
- Substituent Chemistry: The 4-methoxyphenyl group lacks the chloro and ethoxybenzyl functionalities, reducing steric bulk and electronic effects . Applications: 4-Methoxyphenyl mannopyranoside is studied for biomedical applications, but its simpler structure may limit potency compared to the target compound’s optimized substituents .
Tabulated Comparison of Key Features
Q & A
Q. Table 1. Comparison of Synthetic Routes for Thioglycosides
| Method | Conditions | Yield | Selectivity (α:β) | Reference |
|---|---|---|---|---|
| Enzymatic Hydrolysis | CRL-OC-AG, pH 4.0, 30% CHCN | 65% | 1:0 (β-only) | |
| DMF-Mediated Coupling | 2-Aminopyridine, 80°C, 24 hr | 72% | 1:3 (α:β) | |
| Acid-Catalyzed | HCl (g)/MeOH, reflux | 58% | 2:1 (α:β) |
Q. Table 2. Key Spectral Parameters for Structural Confirmation
| Technique | Critical Data Points | Interpretation | Reference |
|---|---|---|---|
| X-Ray Diffraction | R factor = 0.046; C–C bond lengths | Absolute configuration (5S) confirmed | |
| -NMR | = 4.2 Hz | β-anomer (trans-diaxial) | |
| LC-MS (ESI+) | [M+Na] m/z = 589.2 | Molecular weight validation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
